Irreversible Competitive TcPRAC Inhibition: 4‑Oxopent‑2‑enoic Acid vs Pyrrole‑2‑Carboxylic Acid (PYC)
4‑Oxopent‑2‑enoic acid (OxoPA) inhibits Trypanosoma cruzi proline racemase (TcPRAC) as an irreversible competitive inhibitor, achieving 50% racemization inhibition at 3.0 µM, compared to PYC which requires 10.0 µM to reach 56.9% inhibition under identical assay conditions [1]. In a D‑proline formation assay, OxoPA reduced product to <0.3 µM at 10 µM inhibitor concentration, whereas the PYC IC₅₀ was 2.4 µM [2]. Critically, OxoPA is water‑soluble, while PYC is explicitly water‑insoluble, directly affecting assay compatibility and in vivo dosing feasibility [3].
| Evidence Dimension | TcPRAC enzyme inhibition potency and mechanism |
|---|---|
| Target Compound Data | IC₅₀ <0.3 µM (D‑proline formation assay); 50% racemization inhibition at 3.0 µM (polarimetry); irreversible competitive mechanism; water‑soluble |
| Comparator Or Baseline | Pyrrole‑2‑carboxylic acid (PYC): IC₅₀ = 2.4 µM; 56.9% racemization inhibition at 10.0 µM; water‑insoluble |
| Quantified Difference | >8‑fold lower IC₅₀; irreversible vs reversible binding; soluble vs insoluble |
| Conditions | TcPRAC enzyme assay; D‑proline formation measured by HPLC; racemization measured by polarimetry at pH 7.4 |
Why This Matters
Irreversible covalent inhibition provides sustained target engagement independent of pharmacokinetic half‑life, and aqueous solubility enables reliable dose‑response studies without co‑solvent artifacts—two critical decision factors for lead optimization and screening procurement.
- [1] de Sousa, L. R., et al. (2013). Table 3. Inhibition of TcPRAC proline racemization measured by polarimetry. PLOS ONE, 8(4), e60955. https://pmc.ncbi.nlm.nih.gov/articles/PMC3628851/table/pone-0060955-t003/ View Source
- [2] de Sousa, L. R., et al. (2013). Table 2. Two new compounds are more potent inhibitors of TcPRAC than PYC. PLOS ONE, 8(4), e60955. https://pmc.ncbi.nlm.nih.gov/articles/PMC3628851/table/pone-0060955-t002/ View Source
- [3] de Sousa, L. R., et al. (2013). Abstract: PYC water‑insolubility and OxoPA solubility advantage. PLOS ONE, 8(4), e60955. https://doi.org/10.1371/journal.pone.0060955 View Source
